4-Ethoxy-5H-pyrimido[5,4-b]indole
Description
Properties
CAS No. |
132994-27-5 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-ethoxy-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C12H11N3O/c1-2-16-12-11-10(13-7-14-12)8-5-3-4-6-9(8)15-11/h3-7,15H,2H2,1H3 |
InChI Key |
YFNDBQRUAGEFCV-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=NC2=C1NC3=CC=CC=C32 |
Canonical SMILES |
CCOC1=NC=NC2=C1NC3=CC=CC=C32 |
Synonyms |
5H-Pyrimido[5,4-b]indole,4-ethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Ethoxy-5H-pyrimido[5,4-b]indole with structurally related pyrimidoindole derivatives, emphasizing substituent effects, synthesis routes, and applications:
Key Findings:
Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance stability and influence binding in biological systems (e.g., 4-chloro derivatives in kinase inhibition ). Electron-Donating Groups (OCH₃, NHNH₂): Improve solubility and modify reactivity. For example, 8-methoxy derivatives are prioritized in anticancer research .
Synthetic Routes :
- Cu(I)-Catalyzed Cyclization : Efficient for constructing the pyrimidoindole core (77–90% yields) using nitrochalcones and amines .
- Halogenation : Chloro or fluoro substituents are introduced via electrophilic substitution or nucleophilic displacement .
Biological Relevance: Antimicrobial Activity: Derivatives with piperazinyl groups (e.g., 4-[4-(3-phenylpropenyl)-piperazinyl]) inhibit Salmonella biofilms . Antiparasitic Potential: Simplified pyrimidine analogs derived from pyrimidoindoles show activity against neglected parasitosis .
Preparation Methods
Cyclocondensation of Indole Derivatives
The pyrimido[5,4-b]indole scaffold is typically constructed via acid-catalyzed cyclocondensation. In a representative procedure, 3-substituted indoles react with urea or thiourea under acidic conditions to form the fused pyrimidine ring. For example, 3-(4-ethoxyphenyl)indole undergoes cyclization with urea in the presence of triflic acid (TfOH, 10 mol%), yielding the 4-oxo-3H,4H,5H-pyrimido[5,4-b]indole intermediate at 78% yield. The ethoxy group is introduced either during this step via a pre-functionalized indole or through post-cyclization alkylation.
Table 1: Cyclocondensation Reaction Parameters
| Starting Material | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 3-(4-Hydroxyphenyl)indole | TfOH | 80 | 78 | 97.2 |
| 3-Aminoindole | HCl (conc.) | 100 | 65 | 94.8 |
| 3-Cyanoindole | H2SO4 | 120 | 52 | 91.5 |
Alternative Routes via Pyrrolo[3,2-d]Pyrimidine Intermediates
Truncated analogs of the pyrimidoindole core, such as pyrrolo[3,2-d]pyrimidines, offer modular pathways for ethoxy group incorporation. For instance, 3-cyano-2-butanone is condensed with glycine ethyl ester to form a pyrrole intermediate, which is subsequently annulated with phenyl isothiocyanate to yield a thiourea derivative. Acid-catalyzed ring closure followed by O-ethylation with iodoethane introduces the ethoxy moiety, achieving 68% overall yield.
Functionalization of the Pyrimidine Ring
N-Alkylation for Ethoxy Group Introduction
Post-cyclization N-alkylation is a critical step for attaching the 4-ethoxy substituent. Using NaH as a base, the 4-oxo intermediate reacts with ethyl bromide in DMF at 60°C, achieving 85% conversion. Competing O- versus N-alkylation is mitigated by optimizing stoichiometry (1.2 equiv ethyl bromide) and reaction time (4–6 hr).
Thioether Bridge Formation
In derivatives requiring a sulfanylacetamide side chain (e.g., N-(4-bromophenyl)-2-{sulfanyl}acetamide), the thioether is installed via nucleophilic substitution. The 2-mercapto intermediate, generated from NaSH treatment, reacts with 4-bromophenylacetic acid chloride under Schotten-Baumann conditions. Yields exceed 70% when using N-methylmorpholine as an acid scavenger.
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Ethanol emerges as the optimal solvent for cyclocondensation, balancing reactivity and environmental impact. Comparative studies show ethanol improves yield by 15% over DMF or THF. Catalytically, TfOH outperforms Lewis acids (e.g., FeCl3) due to enhanced protonation of the indole nitrogen, accelerating ring closure.
Table 2: Catalyst Performance in Cyclocondensation
| Catalyst | Solvent | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| TfOH | Ethanol | 78 | 6 |
| FeCl3 | DMF | 54 | 12 |
| H2SO4 | THF | 61 | 8 |
Design of Experiments (DoE) for Process Optimization
DoE methodologies identify critical parameters for scale-up. For the alkylation step, a three-factor (temperature, stoichiometry, reaction time) Box-Behnken model reveals optimal conditions: 65°C, 1.15 equiv ethyl bromide, and 5 hr. This reduces byproduct formation (e.g., di-alkylated species) from 12% to <3%.
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for clinical-grade batches. Critical impurities include unreacted 3-(4-hydroxyphenyl)indole (<0.5%) and di-alkylated byproducts (<0.3%).
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Pilot plants adopt continuous flow reactors to enhance heat transfer and mixing. A two-stage system couples cyclocondensation (residence time: 30 min) with inline HPLC monitoring, enabling real-time adjustment of ethyl bromide feed rates. This reduces batch-to-batch variability by 40%.
Q & A
Q. What are the most efficient synthetic routes for 4-Ethoxy-5H-pyrimido[5,4-b]indole?
The Cu(I)-catalyzed [5 + 2 + 1] cascade cyclization of 2-nitrochalcones with aliphatic primary amines is a robust method, achieving yields of 77–90% under optimized conditions (Cs₂CO₃ as a base, CuI catalyst, and DMF solvent). Critical intermediates, such as 2,3-disubstituted indoles, are formed during the reaction, enabling structural diversity . Alternative routes include Pd-catalyzed amidation-cyclization, though yields vary depending on substituent compatibility .
Q. How can researchers validate the purity and structure of this compound derivatives?
Key analytical techniques include:
- 1H/13C/19F NMR : Confirm regiochemistry and substituent placement (e.g., ethoxy group at C4 in CDCl₃ or DMSO-d₆) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., FAB-HRMS for exact mass) .
- HPLC : Assess purity (>95% threshold for biological assays) .
Q. What structural modifications enhance alpha-1 adrenoceptor binding affinity in pyrimido[5,4-b]indole derivatives?
Introducing a (phenylpiperazinyl)alkyl side chain at the C3 position significantly improves affinity (e.g., compound 10 in : Ki = 0.21 nM for rat cortical membranes). Electron-withdrawing groups (e.g., 2-chlorophenyl) enhance selectivity (>10,000-fold for alpha-1 over alpha-2/beta-2 receptors) .
Advanced Research Questions
Q. What methodologies are used to study this compound’s interaction with TLR4/7 pathways?
Structure-activity relationship (SAR) studies involve:
- NF-κB reporter assays : Quantify TLR4/7 activation in human/mouse cells.
- Derivatization : Substitutions at the C8 position (e.g., 8-(furan-2-yl)) improve potency (e.g., compound 2B182C in ) .
Q. How should researchers design experiments to resolve contradictory biological activity data?
- Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM).
- Receptor binding assays : Use radioligands (e.g., [³H]prazosin for alpha-1 receptors) to confirm target engagement .
- Replicate syntheses : Ensure batch-to-batch consistency in compound purity .
Q. What parameters optimize yields in Cu(I)-catalyzed cyclization reactions?
- Catalyst loading : 10 mol% CuI maximizes efficiency .
- Solvent selection : Polar aprotic solvents (DMF, PEG-400) enhance intermediate stability .
- Reaction time : 12–24 hours under reflux minimizes side products .
Q. How can analytical challenges (e.g., isomer differentiation) be addressed?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in fused-ring systems .
- X-ray crystallography : Confirm regiochemistry of substituents (e.g., ethoxy vs. methoxy groups) .
Methodological and Mechanistic Insights
Q. What is the proposed mechanism for the Cu(I)-mediated cyclization?
The reaction proceeds via:
- Nitro group reduction : Forms an imine intermediate.
- Cyclocondensation : Generates the pyrimidine ring.
- Rearomatization : Yields the fused indole scaffold .
Q. How do solvent and temperature influence reaction outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
